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Trial Design Overview

The Phase 2 MRTX-500 study (NCT02954991) was an open-label, parallel-group trial investigating the

safety and efficacy of sitravatinib combined with the checkpoint inhibitor nivolumab [1] [2] [3].

¢ Primary Objective: To evaluate the objective response rate (ORR) according to RECIST 1.1 [1] [2].
e Key Secondary Objectives: Included assessing safety, overall survival (OS), progression-free
survival (PFS), and duration of response (DoR) [1] [2].
¢ Intervention: Sitravatinib (120 mg, orally, once daily) in continuous combination with Nivolumab
(240 mg intravenously every 2 weeks or 480 mg every 4 weeks) [1] [3].
¢ Patient Population: Adults with advanced or metastatic non-squamous NSCLC [2]. The trial
specifically enrolled patients who had progressed on or after prior therapy, categorizing them into two
groups:
o CPI-Experienced: Patients whose disease progressed following prior anti-PD-1/PD-L1
checkpoint inhibitor therapy, with or without a history of clinical benefit [1].
o CPI-Naive: Patients who had progressed after platinum-doublet chemotherapy but had not
received prior checkpoint inhibitors [1].

Participant Demographics and Baseline Characteristics

The trial provided updated efficacy data for 68 patients with prior clinical benefit from a CPI. The baseline

characteristics for this group are summarized below [2].
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Characteristic Patient Population (n=68)
Median Age 66 years

Sex (Female) 57%

ECOG Performance Status 0/1/2 27% 166% / 7%

Prior Lines of Therapy 2nd or 3rd line

Efficacy Results from Phase 2 Trial

The combination therapy demonstrated clinically meaningful antitumor activity in a population of patients

with limited treatment options. The key efficacy outcomes are summarized in the following table [1] [2].

CPI-Experienced (No . . . )
CPI-Experienced (With Prior CPI-Naive

Efficacy Endpoint Prior Clinical Benefit, . )
Clinical Benefit, n=89/68*) (n=32)

n=35)
Objective Response 11.4% [1] 16.9% [1] (16%* [2]) 25.0% [1]
Rate (ORR)
Median Progression- 3.7 months [1] 5.6 months [1] (6 months* [2]) 7.1 months
Free Survival (PFS) [1]
Median Overall 7.9 months [1] 13.6 months [1] (15 months* Not
Survival (OS) [2]) Reached [1]

Note: Data for the CPI-Experienced with Prior Clinical Benefit group is reported from two overlapping
datasets (n=89 and n=68) with a median follow-up of 28 months for the n=68 cohort [1] [2].

Sitravatinib Mechanism of Action and Proposed
Synergy
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Sitravatinib is a spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple receptors, including
the TAM family (TYRO3, AXL, MERTK) and VEGFR2 [4] [5]. Its proposed role in overcoming
resistance to checkpoint inhibitors involves a shift in the tumor microenvironment (TME) from

immunosuppressive to immunostimulatory.

The following diagram illustrates the proposed mechanism of sitravatinib in combination with nivolumab.

Sitravatinib Targets
TAM Receptors
(TYRO3, AXL, MERTK) VEGFR2
/ Immunesuppressive Tumor Microenvironment (TME)
. - ) M2-Polarized Myeloid-Derived
— Blocks | -
Sitravatinib ocks Interaction Macrophages Suppressor Cells (MDSCs) Regulatory T-cells (Tregs)
________ . I S~ ,' S
. T N e . T S e N - Ve
{ Shifts to // Shifts to \, Shifts to / Shifts to_-~ Shifts to \\_Sh|fts o\ Shifts to ,/ Shifts to /) Shifts to
““““ ~ ] N L e s
N :\ Ephianced Anti-Tumor Jfimunity \ / 7
\\\ § // \\ \‘ // : // //,
\\ ¥ // \\\ ¢ | // -
/ PR
v L\ B 4 « ) Y X
PD-1 on T-cell Dendritic Cell M1-Polarized Activated  |«-—""
Activation Macrophages CD8+ T-cells

~
~

\\\I\nhibitory Signal

~

Tumor Cell Killing

PD-L1 on Tumor Cell

Click to download full resolution via product page

This mechanistic model was supported by biomarker data, which showed a CD8+ T effector cell response
in patients who achieved clinical benefit, suggesting sitravatinib can help restore an anti-tumor immune

response after progression on prior checkpoint inhibitor therapy [5].
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Safety and Tolerability Profile

The combination of sitravatinib and nivolumab demonstrated a manageable safety profile, consistent with

the known effects of each drug [1] [2].

e Treatment-Related Adverse Events (TRAEs): Among 156 treated patients, TRAEs of any grade
were very common, occurring in 93.6% of patients [1]. Grade 3 or 4 TRAEs were reported in 58.3% of

patients [1].

e Common Grade 3/4 TRAEs: The most frequently observed (=10%) severe TRAEs were
hypertension and diarrhea [2].

¢ Dose Modifications: TRAESs led to dose reduction or interruption in 42.9% of patients. Treatment
discontinuation due to TRAEs occurred in 14.1% of patients [1].

e Serious Events: One grade 5 (fatal) treatment-related event was reported in a CPI-naive patient [1].

Experimental Protocol and Key Methodologies

For researchers aiming to design similar studies, the key methodological details from the MRTX-500 trial are

outlined below.

Protocol Component

Detailed Methodology

Patient Eligibility

Exclusion Criteria

Dosage &
Administration

Disease Assessment

Pharmacokinetic
(PK) Analysis

Adults with advanced/metastatic non-squamous NSCLC. Prior treatment with
a checkpoint inhibitor (for CPI-experienced cohort) and/or platinum-doublet
chemotherapy. Adequate bone marrow and organ function [3].

Uncontrolled brain metastases; unacceptable toxicity with prior checkpoint
inhibitor; impaired heart function [3].

Sitravatinib: 120 mg oral capsule, taken once daily continuously. Nivolumab:
240 mg IV infusion over 30 minutes every 2 weeks or 480 mg every 4 weeks

[1] [3].

Tumor imaging (per RECIST 1.1) performed at baseline and repeated at 6-
week intervals throughout the trial [2].

Blood samples collected to determine plasma concentration of sitravatinib. PK
parameters (C~max~, t~max~, AUC, t~1/2~) calculated using non-
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Protocol Component Detailed Methodology

compartmental analysis [4].

Biomarker Analysis Immunohistochemistry and other assays on tumor tissue and blood samples
(Exploratory) to evaluate dynamic changes in immune cell populations (e.g., CD8+ T cells)
and soluble factors (e.g., VEGF-A, sVEGFR?2) [4] [5].

Subsequent Phase 3 SAPPHIRE Trial Outcome

Based on the encouraging Phase 2 results, the Phase 3 SAPPHIRE (NCT03906071) trial was initiated. This
randomized, open-label study compared sitravatinib plus nivolumab against standard docetaxel
chemotherapy in patients with advanced non-squamous NSCLC who had progressed after both platinum-

based chemotherapy and a checkpoint inhibitor [6].

In May 2023, Mirati Therapeutics announced that the SAPPHIRE trial did not meet its primary endpoint
of improving overall survival versus docetaxel at the final analysis [6]. Despite this outcome, the Phase 2
data remain valuable for understanding the mechanism of TKI and checkpoint inhibitor combinations and for

informing future research into overcoming immunotherapy resistance.

Application Notes for Researchers

e Patient Selection is Critical: The Phase 2 data suggest that patients who derived prior clinical
benefit from their initial CPI therapy may represent a population more likely to respond to the
sitravatinib-nivolumab combination upon progression [1] [2].

e Manageable but Significant Toxicity: The high rate of Grade 3/4 TRAES necessitates proactive
management and monitoring. Protocols should include plans for dose modifications and supportive
care for common events like hypertension and diarrhea [1] [2].

¢ Mechanistic Insights Guide Future Work: The biomarker data confirming immunomodulation
provide a strong rationale for exploring sitravatinib in other combination strategies or in selected
patient populations with specific tumor microenvironment profiles [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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